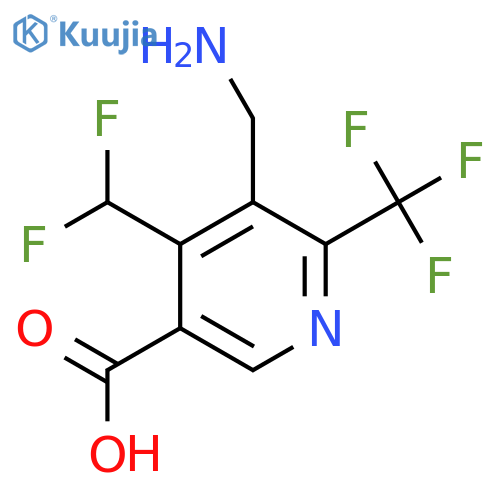

Cas no 1361701-38-3 (3-(Aminomethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-carboxylic acid)

1361701-38-3 structure

商品名:3-(Aminomethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-carboxylic acid

CAS番号:1361701-38-3

MF:C9H7F5N2O2

メガワット:270.156099557877

CID:4932598

3-(Aminomethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3-(Aminomethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-carboxylic acid

-

- インチ: 1S/C9H7F5N2O2/c10-7(11)5-3(1-15)6(9(12,13)14)16-2-4(5)8(17)18/h2,7H,1,15H2,(H,17,18)

- InChIKey: XBQCVLQOCPNTOZ-UHFFFAOYSA-N

- ほほえんだ: FC(C1C(C(=O)O)=CN=C(C(F)(F)F)C=1CN)F

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 9

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 310

- 疎水性パラメータ計算基準値(XlogP): -1.5

- トポロジー分子極性表面積: 76.2

3-(Aminomethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A022000584-500mg |

3-(Aminomethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-carboxylic acid |

1361701-38-3 | 97% | 500mg |

$1,019.20 | 2022-03-01 | |

| Alichem | A022000584-1g |

3-(Aminomethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-carboxylic acid |

1361701-38-3 | 97% | 1g |

$1,596.00 | 2022-03-01 |

3-(Aminomethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-carboxylic acid 関連文献

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445

1361701-38-3 (3-(Aminomethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-carboxylic acid) 関連製品

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 61549-49-3(9-Decenenitrile)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬